molecular formula C11H12N2O B11414461 1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11414461
M. Wt: 188.23 g/mol
InChI Key: WVQWXGGOVLVMSB-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core with a 2-methylprop-2-en-1-yl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylprop-2-en-1-ylamine with o-phenylenediamine under specific conditions to form the desired benzodiazole derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole core can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to potential effects on mood and cognition. Additionally, the compound’s structure allows it to inhibit certain enzymes, which could be beneficial in treating diseases like cancer and infections .

Comparison with Similar Compounds

1-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other benzodiazole derivatives, such as:

    1H-Benzotriazole: Known for its corrosion inhibition properties.

    2-Methylbenzimidazole: Studied for its antifungal and antiviral activities.

    5,6-Dimethylbenzimidazole: A component of vitamin B12 with significant biological importance.

The unique substituent (2-methylprop-2-en-1-yl) in 1-(2-methylprop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C11H12N2O/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6H,1,7H2,2H3,(H,12,14)

InChI Key

WVQWXGGOVLVMSB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2NC1=O

Origin of Product

United States

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